3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest in various fields of chemical research due to its potential applications in pharmaceuticals and synthetic chemistry. The compound's molecular formula is and it has a molecular weight of approximately 286.34 g/mol.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic compounds, including BenchChem and TCI Chemicals. It is often used for research purposes due to its structural properties and potential biological activity.
This compound belongs to the class of azabicyclic compounds, specifically those containing a nitrogen atom within a bicyclic system. It is classified under carboxylates due to the presence of carboxylic acid derivatives in its structure.
The synthesis of 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate features:
The compound's structural data can be represented through various notation systems:
InChI=1S/C14H22N2O4/c1-6-19-12(17)11-9-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,6H2,1-5H3/t8?,9?,10-,11-/m1/s1
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2F
3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently.
The mechanism of action for this compound largely depends on its biological target, which may involve interactions with enzymes or receptors in biological systems:
Studies on the mechanism often involve kinetic assays and binding studies to elucidate the interaction dynamics.
The physical properties include:
Key chemical properties include:
Relevant data points suggest that the compound should be stored in a cool, dark place away from moisture.
3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate has potential applications in:
Its unique structural features make it a valuable compound for further research and development in medicinal chemistry and related fields.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2